molecular formula C15H21N3O B2737303 N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide CAS No. 686736-29-8

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide

Cat. No.: B2737303
CAS No.: 686736-29-8
M. Wt: 259.353
InChI Key: GHRTWESTOBKFEM-UHFFFAOYSA-N
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Description

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide is a chemical compound with a complex structure that includes a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide typically involves the reaction of 1-propylbenzimidazole with 3-bromopropylamine, followed by acetylation. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting proteins involved in this process. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-propyl-1H-benzimidazol-2-yl)acetamide
  • N-(1-propyl-1H-benzimidazol-2-yl)propylamine

Uniqueness

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide is unique due to its specific structure, which includes a propyl group attached to the benzimidazole ring and an acetamide group.

Properties

IUPAC Name

N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-11-18-14-8-5-4-7-13(14)17-15(18)9-6-10-16-12(2)19/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRTWESTOBKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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